Potassium O-heptyl dithiocarbonate

Description

Contextualization within O-alkyl Dithiocarbonate Chemistry

O-alkyl dithiocarbonates, commonly referred to as xanthates, are a class of organosulfur compounds characterized by the ROC(S)SK functional group. The synthesis of these compounds is typically achieved through the reaction of an alcohol with carbon disulfide in the presence of a strong base, such as potassium hydroxide (B78521). In the case of Potassium O-heptyl dithiocarbonate, the precursor alcohol is heptanol.

The chemical behavior of O-alkyl dithiocarbonates is largely dictated by the dithiocarbonate functional group. The sulfur atoms in this group are effective ligands, capable of coordinating with a variety of metal ions. This chelating ability is a cornerstone of their application in various fields. The length of the alkyl chain, in this instance a heptyl group, influences the compound's hydrophobicity and, consequently, its solubility and surface activity.

The general synthesis reaction for potassium O-alkyl dithiocarbonates can be represented as:

ROH + CS₂ + KOH → ROC(S)SK + H₂O

Where 'R' represents an alkyl group. For this compound, the 'R' group is a heptyl chain (C₇H₁₅).

Scope and Significance in Contemporary Academic Research

The primary area of academic and industrial research involving this compound is in the field of mineral flotation, specifically for the separation of sulfide (B99878) ores. Its significance lies in its role as a collector agent. The dithiocarbonate head of the molecule selectively adsorbs onto the surface of sulfide minerals, while the hydrophobic heptyl tail extends outwards, rendering the mineral particle water-repellent. This facilitates the attachment of the mineral to air bubbles, allowing it to be floated to the surface and separated from the gangue.

While its role in flotation is well-established, contemporary academic research continues to explore the nuances of its surface chemistry and interactions with various mineral types. Studies often focus on understanding the adsorption mechanisms, the influence of pH and other reagents on its efficiency, and the competitive adsorption with other collector molecules.

Beyond flotation, the broader class of O-alkyl dithiocarbonates is investigated in coordination chemistry for their ability to form metal complexes. ontosight.ai These complexes are of interest for their potential applications in materials science as precursors for the synthesis of metal sulfide nanoparticles. ontosight.ai However, specific academic research focusing solely on this compound in these alternative areas is limited.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2720-78-7 |

| Molecular Formula | C₈H₁₇KOS₂ |

| Molecular Weight | 232.45 g/mol |

| Appearance | Pale yellow to greenish powder |

| Solubility | Soluble in water |

General Reaction Parameters for O-Alkyl Dithiocarbonate Synthesis

| Parameter | Condition |

| Reactants | Alcohol (e.g., Heptanol), Carbon Disulfide, Potassium Hydroxide |

| Solvent | Typically the alcohol reactant itself or a non-reactive solvent |

| Temperature | Generally maintained at low to moderate temperatures (e.g., < 40°C) to control exothemicity |

| Reaction Time | Varies depending on scale and specific conditions, often several hours |

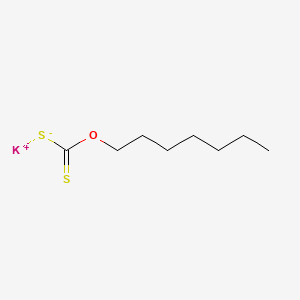

Structure

3D Structure of Parent

Properties

CAS No. |

2720-78-7 |

|---|---|

Molecular Formula |

C8H15KOS2 |

Molecular Weight |

230.4 g/mol |

IUPAC Name |

potassium;heptoxymethanedithioate |

InChI |

InChI=1S/C8H16OS2.K/c1-2-3-4-5-6-7-9-8(10)11;/h2-7H2,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

UONHJSWTEBJXNB-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCOC(=S)[S-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Potassium O Heptyl Dithiocarbonate and Analogous O Alkyl Dithiocarbonates

Established Synthetic Pathways for O-alkyl Dithiocarbonates

The conventional methods for synthesizing O-alkyl dithiocarbonates are widely used due to their reliability and the accessibility of the required starting materials. These pathways have been foundational in the fields of polymer chemistry and mineral processing. wikipedia.orgwikipedia.org

Classical Xanthation Reactions (e.g., Alcohol, Alkali, Carbon Disulfide)

The most common and direct route for preparing potassium O-heptyl dithiocarbonate is the classical xanthation reaction. wikipedia.org This process involves the reaction of an alcohol with carbon disulfide and an alkali hydroxide (B78521). wikipedia.orgwikipedia.org For the target compound, heptyl alcohol is treated with carbon disulfide in the presence of potassium hydroxide.

The reaction mechanism begins with the deprotonation of the alcohol (ROH) by the alkali hydroxide (e.g., KOH) to generate a highly nucleophilic alkoxide ion (RO⁻). wikipedia.org This alkoxide then performs a nucleophilic attack on the electrophilic carbon atom of carbon disulfide (CS₂). wikipedia.orgwikipedia.org The resulting product is the corresponding potassium O-alkyl dithiocarbonate salt. wikipedia.org The reaction is generally exothermic, and controlling the temperature is crucial to prevent by-product formation and decomposition of the xanthate. mdpi.com This reaction is versatile and can be applied to a wide range of primary alcohols to produce various O-alkyl dithiocarbonates. rsc.org

| Starting Alcohol | Alkali Base | Reagent | Product |

|---|---|---|---|

| Heptyl Alcohol | Potassium Hydroxide (KOH) | Carbon Disulfide (CS₂) | This compound |

| Ethanol | Sodium Hydroxide (NaOH) | Carbon Disulfide (CS₂) | Sodium O-ethyl Dithiocarbonate |

| Isobutyl Alcohol | Sodium Hydroxide (NaOH) | Carbon Disulfide (CS₂) | Sodium O-isobutyl Dithiocarbonate |

| Cellulose | Sodium Hydroxide (NaOH) | Carbon Disulfide (CS₂) | Sodium Cellulose Xanthate |

Mitsunobu-Based Protocols for O,S-Dialkyl Dithiocarbonates

The Mitsunobu reaction provides a powerful method for converting alcohols into a wide array of functional groups, including O,S-dialkyl dithiocarbonate esters, which are derivatives of the potassium salt. wikipedia.orgnih.gov This reaction typically involves an alcohol, a pronucleophile (in this case, a dithiocarbonic acid), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.comorganic-chemistry.org

The reaction proceeds with a characteristic inversion of stereochemistry at the alcohol's carbon center, making it highly valuable in stereoselective synthesis. nih.govorganic-chemistry.org The mechanism involves the initial reaction of triphenylphosphine with DEAD to form a betaine. This intermediate activates the alcohol, which is then displaced by the nucleophilic sulfur of the dithiocarbonate in an Sₙ2 fashion. wikipedia.orgorganic-chemistry.org While this method does not directly yield the potassium salt, it is a key strategy for synthesizing functionalized dithiocarbonate esters from their corresponding alcohols.

Multi-Component Reaction Strategies for Dithiocarbonate Derivatives

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a complex product. nih.gov This approach is valued for its atom economy and ability to rapidly generate diverse molecular structures. researchgate.net For the synthesis of dithiocarbonate-related structures, such as dithiocarbamates, a common MCR involves the one-pot reaction of an amine, carbon disulfide, and an alkyl halide. organic-chemistry.orgorganic-chemistry.org

A visible-light-promoted, metal-free MCR has been developed for the synthesis of S-alkyl dithiocarbamates from α-diazoesters, amines, and CS₂. rsc.org These strategies highlight the potential for creating complex dithiocarbonate derivatives in a highly convergent and environmentally friendly manner. While not a direct synthesis for simple alkali metal salts, MCRs are a significant tool for creating libraries of structurally diverse dithiocarbonate compounds. rsc.org

Advanced and Emerging Synthetic Techniques

Research into the synthesis of organosulfur compounds continues to produce novel and advanced methodologies. These techniques often focus on improving sustainability, reaction conditions, and access to unique chemical structures.

Electrochemical Synthesis Approaches for Organosulfur Compounds

Electrochemical synthesis offers a green alternative to traditional chemical methods by using electricity to drive reactions, often under mild conditions. This approach can be applied to the synthesis of organosulfur compounds. nih.gov For instance, the electrochemical reduction of carbon disulfide can generate reactive intermediates for the synthesis of various sulfur-containing heterocycles. acs.org

A smart flow electrosynthesis (SFE) process has been demonstrated for producing organodisulfides. nih.gov The process can start with the in-situ formation of a xanthate salt from an alcohol (like isopropanol), a base, and carbon disulfide, which is then electrochemically oxidized to the corresponding dixanthogen (B1670794) disulfide. nih.gov This highlights a pathway where electrochemistry can be integrated into xanthate chemistry to produce derivatives, potentially reducing the need for conventional oxidizing agents. nih.govnih.gov

Photochemical Synthetic Routes to Dithiocarbonate Derivatives

Photochemical methods utilize light to initiate chemical reactions, often enabling transformations that are difficult to achieve through thermal means. Dithiocarbonates, particularly xanthate esters, are well-known for their utility in photochemical reactions, most notably in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. In RAFT, the dithiocarbonate group acts as a photo-responsive chain transfer agent to control polymer growth.

Furthermore, photochemical approaches have been developed for synthesizing dithiocarbonate-related structures. A metal-free, visible-light-induced multi-component reaction of α-diazoesters, amines, and carbon disulfide has been shown to produce S-alkyl dithiocarbamates. rsc.org Additionally, new classes of photoreactive compounds, such as 7-nitroindoline-S-thiocarbamates, have been synthesized, and their photolytic behavior studied, expanding the scope of light-induced reactions for creating and modifying dithiocarbonate-like structures. nih.gov

Regioselective Synthesis of Substituted Dithiocarbonates

The regioselective synthesis of substituted dithiocarbonates is a critical challenge when the starting material is a polyol, a molecule containing multiple hydroxyl groups. Achieving selectivity for one hydroxyl group over others is paramount for the synthesis of complex molecules and for controlling the properties of the final product. The regioselectivity of such reactions is often dictated by the inherent differences in the reactivity of the hydroxyl groups (e.g., primary vs. secondary, equatorial vs. axial) and can be influenced by the choice of reagents, catalysts, and reaction conditions.

Several strategies have been developed for the regioselective functionalization of diols and polyols, which can be applied to the synthesis of substituted dithiocarbonates. These strategies often involve the use of catalysts or protecting groups to differentiate between the various hydroxyl groups.

Catalytic Approaches:

Organotin reagents, such as dibutyltin (B87310) dichloride, have been successfully employed to catalyze the regioselective alkylation and acylation of diols and polyols. researchgate.net This method can be adapted for the regioselective synthesis of dithiocarbonates. The mechanism is believed to involve the formation of a stannylene acetal, which activates a specific hydroxyl group, making it more susceptible to reaction with carbon disulfide.

Similarly, borinic acid catalysis has been shown to be highly effective for the regioselective monoacylation, sulfonylation, and alkylation of diols and carbohydrates. organic-chemistry.org This method demonstrates high efficiency and operational simplicity, with a preference for equatorial hydroxyl groups in cis-1,2-diol pairings. organic-chemistry.org The underlying principle of activating a specific hydroxyl group through the formation of a borinate ester can be extended to the regioselective formation of xanthates.

Enzymatic Synthesis:

Enzymes, particularly lipases, have demonstrated remarkable regioselectivity in the acylation of polyols. For instance, porcine pancreatic lipase (B570770) can exclusively acetylate the primary hydroxyl group of a diol. This high degree of selectivity is attributed to the specific binding of the substrate within the enzyme's active site. Such enzymatic strategies could potentially be adapted for the regioselective synthesis of dithiocarbonates, offering a green and highly specific alternative to traditional chemical methods.

Protecting Group Strategies:

The use of protecting groups is a classical yet highly effective method for achieving regioselectivity. harvard.eduhighfine.com By selectively protecting all but the desired hydroxyl group, the reaction with carbon disulfide can be directed to a specific position. Silyl (B83357) ethers are commonly used protecting groups for hydroxyl functions due to their ease of introduction and removal under specific conditions. highfine.com The differential steric hindrance of various silyl ether protecting groups allows for the selective protection of less hindered primary hydroxyl groups over more hindered secondary or tertiary ones. highfine.com For instance, a primary alcohol can be left unprotected while secondary alcohols are masked with a bulky protecting group, allowing for the selective formation of a dithiocarbonate at the primary position. Following the xanthation reaction, the protecting groups can be removed to yield the desired regioselectively substituted dithiocarbonate.

The following table illustrates the potential for regioselective functionalization of a model diol, which can be extrapolated to the synthesis of dithiocarbonates.

| Starting Diol | Reagent/Catalyst | Functionalization | Position of Functionalization | Reference |

| 1,2-Propanediol | Dibutyltin dichloride | Alkylation | Primary (C1) | researchgate.net |

| 1,3-Butanediol | Borinic Acid | Acylation | Primary (C1) | organic-chemistry.org |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Dibutyltin oxide then CS2 | Xanthation | C2 or C3 (selective) |

This table is illustrative and adapted from principles of regioselective functionalization. Specific research on the regioselective xanthation of these exact diols under the listed conditions would be required for definitive confirmation.

The regioselectivity in these reactions is a result of the interplay between the steric and electronic properties of the substrate and the specific nature of the catalyst or protecting group used. For example, in the case of organotin-catalyzed reactions, the formation of a five- or six-membered cyclic intermediate can favor the activation of one hydroxyl group over another.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure Confirmation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for Potassium O-heptyl dithiocarbonate is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be accurately predicted based on the analysis of closely related homologues, such as Potassium O-hexyl dithiocarbonate nii.ac.jprsc.org.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons of the heptyl chain. The methylene group attached to the oxygen atom (O-CH₂) is the most deshielded due to the electronegativity of the oxygen, and its signal is expected to appear as a triplet at approximately 4.4-4.5 ppm. The other methylene groups along the chain will appear as multiplets in the range of 1.3-1.8 ppm, with the terminal methyl (CH₃) group appearing as a triplet at around 0.8-0.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The most characteristic signal is that of the dithiocarbonate carbon (OCS₂), which is highly deshielded and expected to appear at a chemical shift of approximately 220-230 ppm. The carbons of the heptyl chain will have distinct signals, with the carbon attached to the oxygen (O-CH₂) appearing around 75-80 ppm. The other carbons of the alkyl chain will resonate in the typical aliphatic region of 14-32 ppm.

Predicted NMR Data for this compound:

¹H NMR (in D₂O):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| O-CH₂-(CH₂)₅-CH₃ | ~4.43 | Triplet |

| O-CH₂-CH₂-(CH₂)₄-CH₃ | ~1.74 | Multiplet |

| O-(CH₂)₂-(CH₂)₄-CH₃ | ~1.35 | Multiplet |

| O-(CH₂)₆-CH₃ | ~0.87 | Triplet |

¹³C NMR (in D₂O):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| OCS₂⁻ | ~225 |

| CH₃-(CH₂)₆-O- | ~14.0 |

| CH₃-CH₂-(CH₂)₅-O- | ~22.5 |

| CH₃-(CH₂)₂-CH₂-(CH₂)₃-O- | ~31.7 |

| CH₃-(CH₂)₃-CH₂-(CH₂)₂-O- | ~28.9 |

| CH₃-(CH₂)₄-CH₂-CH₂-O- | ~25.8 |

| CH₃-(CH₂)₅-CH₂-O- | ~29.0 |

| CH₃-(CH₂)₆-CH₂-O- | ~77.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman). The experimental infrared spectra of potassium heptyl xanthate (KHepX) show strong characteristic peaks. researchgate.net The key vibrational modes are associated with the C-H bonds of the alkyl chain and the dithiocarbonate group.

The C-H stretching vibrations of the heptyl group are typically observed in the 2800-3000 cm⁻¹ region. The most diagnostic peaks for the xanthate moiety are those arising from the C-O-C and C=S stretching vibrations. Studies on various alkyl xanthates have assigned the C=S stretching mode to a band in the 1020–1070 cm⁻¹ region, while bands at approximately 1200 cm⁻¹ and 1110–1140 cm⁻¹ are attributed to the stretching vibrations of the C—O—C linkage. researchgate.netcdnsciencepub.com

Characteristic Vibrational Modes for this compound:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C-H Stretching (heptyl chain) | 2800 - 3000 |

| C-O-C Stretching | 1110 - 1200 |

| C=S Stretching | 1020 - 1070 |

| C-S Stretching | ~700 |

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the S-S bond if any dixanthogen (B1670794) is formed through oxidation. The C=S and C-S stretching vibrations are expected to give rise to strong signals in the Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₈H₁₅KOS₂), the molecular weight of the anion [CH₃(CH₂)₆OCS₂]⁻ is 191.04 g/mol .

Cleavage of the C-O bond, leading to the formation of a heptyl cation ([C₇H₁₅]⁺) or a radical.

Loss of CS₂ from the parent ion.

Fragmentation of the heptyl chain through successive loss of alkyl radicals.

The observation of the molecular ion peak and the characteristic isotopic pattern for sulfur-containing fragments would confirm the elemental composition.

Crystallographic Analysis of Dithiocarbonate Systems

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies for Atomic Arrangement

While a single-crystal X-ray structure for this compound has not been reported, the crystal structure of a close analogue, Potassium O-pentyl dithiocarbonate (KS₂COC₅H₁₁), has been determined. wikipedia.org This structure provides valuable insights into the expected atomic arrangement in the solid state.

In the case of the pentyl analogue, the dithiocarbonate group (COCS₂) is found to be planar. The C-S bond lengths are equivalent, indicating delocalization of the negative charge across the two sulfur atoms. The potassium ion is coordinated to the sulfur atoms of the dithiocarbonate anions.

Expected Bond Lengths and Angles for the Dithiocarbonate Moiety (based on analogues):

| Parameter | Expected Value |

|---|---|

| C-S Bond Length | ~1.65 Å |

| C-O Bond Length | ~1.38 Å |

| S-C-S Bond Angle | ~120° |

Investigations into Crystal Packing and Intermolecular Interactions

The crystal packing in potassium O-alkyldithiocarbonates is primarily governed by ionic interactions between the potassium cations and the dithiocarbonate anions. The potassium ions are typically coordinated by multiple sulfur atoms from neighboring anions, leading to the formation of a three-dimensional coordination network.

The long heptyl chains are expected to pack in a way that maximizes van der Waals interactions. This can lead to the formation of layered structures, with the ionic coordination network forming hydrophilic layers and the alkyl chains forming hydrophobic layers. These packing arrangements influence the physical properties of the solid, such as its solubility and melting point. Hydrogen bonding is not a significant interaction in this anhydrous salt.

Theoretical Approaches to Structural and Bonding Analysis

Theoretical and computational chemistry provide powerful tools for elucidating the intricate details of molecular structure and bonding that may not be fully accessible through experimental methods alone. For this compound, computational approaches such as Natural Bond Orbital (NBO) analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and Electron Localization Function (ELF)/Local Orbital Locator (LOL) investigations offer deep insights into its electronic structure, charge distribution, and the nature of its chemical bonds. These methods translate complex quantum mechanical wavefunctions into chemically intuitive concepts. ebsco.comwikipedia.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the calculated wavefunction of a molecule into a localized form that aligns with the familiar Lewis structure concepts of chemical bonding. uni-muenchen.dewikipedia.org It provides a quantitative description of bonding in terms of localized one-center (lone pair) and two-center (bond) orbitals. A key feature of NBO analysis is its ability to evaluate delocalization effects by examining interactions between filled "donor" NBOs and empty "acceptor" NBOs. uni-muenchen.dewisc.edu The energetic significance of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy, E(2), which quantifies the strength of the delocalization. dergipark.org.trresearchgate.net

For this compound, NBO analysis would be instrumental in characterizing the electronic interactions within the dithiocarbonate moiety. The primary interactions of interest would involve the delocalization of lone pairs from the sulfur and oxygen atoms into adjacent antibonding orbitals. For instance, the lone pairs on the ether-like oxygen (O) and the thiocarbonyl sulfur (S) can act as donors. The analysis would likely reveal significant stabilization energies for interactions such as the delocalization of a lone pair from the oxygen atom into the C–S antibonding orbital (LP(O) → σ(C–S)) and from the sulfide-like sulfur into the C=S pi-antibonding orbital (LP(S) → π(C=S)). These interactions are crucial for understanding the electronic stability and reactivity of the molecule.

Below is a representative table of the principal intramolecular donor-acceptor interactions that would be anticipated for the O-heptyl dithiocarbonate anion, based on the principles of NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O1) | π* (C1-S2) | ~45-60 | π-conjugation (lone pair delocalization) |

| LP (S3) | π* (C1-S2) | ~25-40 | π-conjugation (lone pair delocalization) |

| LP (S2) | σ* (C1-O1) | ~5-10 | Hyperconjugation |

| LP (S2) | σ* (C1-S3) | ~5-10 | Hyperconjugation |

| σ (C2-C3) | σ* (C1-O1) | ~2-5 | Hyperconjugation (alkyl chain) |

Note: The data presented are illustrative values typical for such functional groups and are intended to represent the type of output generated by NBO analysis.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins, allowing for a detailed analysis of chemical bonds and interatomic interactions. rsc.org This theory is based on analyzing the topology of the electron density, ρ(r), particularly at specific points known as bond critical points (BCPs), where the gradient of the electron density is zero. researchgate.net The properties of the electron density at these BCPs, such as the value of the density itself (ρ(r)) and its Laplacian (∇²ρ(r)), are used to classify the nature of the chemical bond.

A key distinction made by QTAIM is between shared-shell (covalent) interactions and closed-shell (ionic, van der Waals) interactions. Covalent bonds are typically characterized by a relatively high value of ρ(r) and a negative Laplacian (∇²ρ(r) < 0), which indicates a concentration of electron density along the bond path. researchgate.net Conversely, ionic bonds and other closed-shell interactions exhibit low ρ(r) values and a positive Laplacian (∇²ρ(r) > 0), signifying a depletion of electron density in the internuclear region. researchgate.net

In the context of this compound, QTAIM would be used to quantitatively differentiate the nature of the bonds. The interaction between the potassium cation (K⁺) and the sulfur atom of the dithiocarbonate anion would be expected to show the characteristics of a closed-shell, ionic interaction. In contrast, the C–S, C=S, C–O, and C–C bonds within the anion would display the features of shared-shell, covalent interactions. This analysis provides a clear, quantitative picture of the bonding landscape, from the ionic association with the counter-ion to the covalent framework of the organic moiety.

The following table summarizes the expected QTAIM parameters for the principal bonds in this compound.

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Type Classification |

|---|---|---|---|

| K···S | Low (~0.02-0.05) | Positive | Ionic (Closed-Shell) |

| C=S | High (~0.25-0.35) | Negative | Covalent (Shared-Shell) |

| C–S | Medium (~0.15-0.20) | Negative | Polar Covalent (Shared-Shell) |

| C–O | Medium (~0.20-0.25) | Negative | Polar Covalent (Shared-Shell) |

| C–C | Medium (~0.22-0.26) | Negative | Covalent (Shared-Shell) |

Note: The data presented are representative values based on QTAIM analyses of similar chemical systems and serve to illustrate the expected findings.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for mapping the spatial localization of electrons in a molecule. wikipedia.org It provides a chemically intuitive picture by partitioning the molecular space into regions, or basins, that correspond to core electrons, covalent bonds, and lone pairs. jussieu.fr ELF values range from 0 to 1, where a value close to 1 signifies a high degree of electron localization, characteristic of a paired-electron region. wikipedia.orgmdpi.com

A related tool, the Local Orbital Locator (LOL), also provides insight into bonding by analyzing the local kinetic energy of electrons. niscpr.res.inresearchgate.net LOL and ELF often yield similar chemical mappings, offering a valuable method for identifying regions of electron pairs on the molecular surface. mdpi.com These methods are particularly effective at visualizing the concepts of Valence Shell Electron Pair Repulsion (VSEPR) theory. wikipedia.org

For this compound, an ELF analysis would be expected to reveal distinct basins of attraction. There would be core basins around the heavier atoms (K, S, O, C) and valence basins corresponding to the covalent bonds (C–S, C=S, C–O, C–C, C–H). Crucially, it would also clearly delineate the non-bonding valence basins, which represent the lone pairs on the oxygen and sulfur atoms. The region around the potassium ion would exhibit very low ELF values, consistent with its cationic nature and the absence of localized, shared electrons. LOL analysis would complement this by highlighting areas of significant orbital overlap within the covalent framework. researchgate.net

A summary of the expected ELF basin analysis for the dithiocarbonate anion is provided in the table below.

| Basin Type | Description | Integrated Electron Population (e⁻) |

|---|---|---|

| C(K) | Core basins for each atom | ~2.0 for C, O; higher for S, K |

| V(C, S) | Bonding basin for C=S double bond | ~3.2-3.8 |

| V(C, S) | Bonding basin for C–S single bond | ~1.8-2.2 |

| V(C, O) | Bonding basin for C–O single bond | ~1.7-2.0 |

| V(S), V(O) | Non-bonding basins (lone pairs) | ~2.0-2.5 per lone pair |

| V(C, C) | Bonding basins in heptyl chain | ~1.9-2.1 |

| V(C, H) | Bonding basins in heptyl chain | ~1.9-2.1 |

Note: The data are illustrative and represent typical basin populations from ELF analyses of organic molecules.

Computational Chemistry and Theoretical Studies of Potassium O Heptyl Dithiocarbonate Analogues

Density Functional Theory (DFT) Applications in Dithiocarbonate Chemistry

Density Functional Theory (DFT) has become a primary method for studying the electronic properties and reactivity of dithiocarbonate systems. organicreactions.orgox.ac.uk It offers a balance between computational cost and accuracy, making it suitable for analyzing the complex electronic environments created by the sulfur atoms in the dithiocarbonate group. organicreactions.orgox.ac.uk

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. organicreactions.orgrsc.org A smaller energy gap suggests higher reactivity and lower stability. organicreactions.org

In dithiocarbonate analogues, the HOMO is typically localized on the dithiocarbamate (B8719985) moiety, specifically involving the non-bonding electrons of the sulfur atoms. The LUMO, conversely, is often distributed over the C=S (thione) bond. This distribution confirms that the dithiocarbonate group is the primary site of chemical activity.

Computational studies on dithiocarbamate derivatives have quantified these properties. For instance, a DFT study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a Schiff base analogue, provided the following FMO data: organicreactions.org

| Parameter | Energy (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| ΔEHOMO-LUMO | -0.08657 |

| Table 1: FMO energies for a dithiocarbamate analogue calculated via DFT. A low energy gap indicates high chemical reactivity. organicreactions.org |

This small energy gap highlights the inherent reactivity of the dithiocarbonate functional group. organicreactions.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. alfa-chemistry.comwikipedia.org MEP maps illustrate the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). alfa-chemistry.com Green and yellow areas represent intermediate or near-neutral potentials.

For dithiocarbonate analogues, MEP analysis consistently shows that the most negative potential is concentrated around the sulfur atoms of the dithiocarbonate group. This high electron density on the sulfur atoms makes them the primary sites for interaction with electrophiles. alfa-chemistry.comlibretexts.org The thione sulfur (C=S) is generally the most electron-rich site. Conversely, positive potential is often located on the hydrogen atoms of the alkyl or aryl groups attached to the dithiocarbonate moiety. libretexts.org

Mulliken population analysis is a method used to calculate partial atomic charges, providing a quantitative measure of the electron distribution among the atoms in a molecule. worldscientific.comosti.gov While sensitive to the choice of basis set, it offers valuable insights into the electronic structure and ionicity of bonds. worldscientific.com In dithiocarbonate and dithiocarbamate ligands, Mulliken charge calculations reveal that the sulfur atoms carry significant negative charges, confirming their role as electron-donor sites. acs.orgresearchgate.netmychemblog.com The carbon atom of the CS₂ group typically exhibits a positive charge, making it an electrophilic center.

Building on FMO analysis, a range of global chemical reactivity descriptors can be calculated to further characterize the reactivity of a molecule. These descriptors are derived from the HOMO and LUMO energies and provide a more nuanced understanding of chemical behavior. libretexts.orgacs.orgresearchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Chemical Potential (μ): The escaping tendency of electrons. (μ = (EHOMO + ELUMO) / 2)

Chemical Hardness (η): A measure of resistance to charge transfer. (η = (ELUMO - EHOMO) / 2)

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. (S = 1 / 2η)

Electrophilicity Index (ω): A measure of the ability to accept electrons. (ω = μ² / 2η)

A DFT study on a dithiocarbamate analogue yielded the following values for these descriptors, underscoring the molecule's reactive nature: organicreactions.org

| Descriptor | Definition | Calculated Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.22 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.04 eV |

| Electrophilicity Index (ω) | μ² / 2η | 0.58 eV |

| Chemical Softness (S) | 1 / 2η | 11.55 eV⁻¹ |

| Table 2: Global chemical reactivity descriptors for a dithiocarbamate analogue. High softness and a significant electrophilicity index point to a reactive species. organicreactions.org |

Mechanistic Investigations through Computational Methods

Computational methods are indispensable for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. akjournals.com For dithiocarbonates, these methods have been crucial in elucidating the pathways of their thermal decomposition reactions.

The thermal decomposition of dithiocarbonates (xanthates) often proceeds via elimination reactions. The most common pathway is β-hydride elimination, where a hydrogen atom from the carbon beta to the oxygen atom is transferred, leading to the formation of an alkene. osti.gov This process is a type of pericyclic reaction. α-elimination is a less common alternative pathway.

Quantum mechanical studies, using methods like MP2 and DFT, can map the potential energy surface of these reactions. acs.orgnrochemistry.com By calculating the Gibbs free energies of reactants, transition states, and products, the thermodynamics and kinetics of the elimination can be determined. researchgate.net Theoretical studies on the thermal decomposition of various dithiocarbamate and dithiocarbonate complexes show that these reactions are typically first-order processes. The activation energy (Ea) and entropy of activation (ΔS‡) can be calculated, providing a complete kinetic profile of the decomposition. wikipedia.org

For example, studies on diethyl dithiocarbamate complexes have determined the activation energies for their thermal decomposition, providing insight into their relative thermal stabilities.

The pyrolysis of O-alkyl S-alkyl dithiocarbonates, known as the Chugaev elimination, is a classic synthetic method for producing alkenes from alcohols. organicreactions.orgworldscientific.comacs.org The reaction is renowned for its stereospecificity, proceeding via a syn-elimination pathway. youtube.comacs.org

Computational studies have been instrumental in confirming the mechanism of the Chugaev reaction. nrochemistry.com Theoretical investigations on O-alkyl S-methyl dithiocarbonates have shown that the reaction proceeds through a concerted, six-membered cyclic transition state. rsc.orgnrochemistry.com In this transition state, the hydrogen atom on the β-carbon of the O-alkyl group is transferred to the thione sulfur atom, while the C-O bond cleaves and the C-C π bond forms simultaneously. acs.orgnrochemistry.com

A detailed computational study at the MP2/6-31G(d) level of theory on the pyrolysis of O-alkyl S-methyl dithiocarbonates confirmed that a two-step mechanism is energetically favored over a one-step process. nrochemistry.com

Rate-limiting step: A concerted cis-elimination via a six-membered transition state to form an alkene and an unstable S-methyl dithiocarbonic acid intermediate.

Fast decomposition: The intermediate rapidly breaks down into carbonyl sulfide (B99878) (COS) and methanethiol (B179389) (CH₃SH).

The calculated Gibbs free energy barriers for the alternative pathway, involving abstraction by the thiol sulfur, were found to be significantly higher, confirming that the Chugaev mechanism involving the thione sulfur is the dominant pathway. nrochemistry.com These theoretical findings provide a detailed, molecular-level picture of the pyrolysis process that is fully consistent with experimental observations.

Adsorption Mechanism Modeling in Mineral Systems

Theoretical modeling, primarily through Density Functional Theory (DFT), has become an indispensable tool for investigating the adsorption of dithiocarbonate analogues on various mineral surfaces. These simulations provide a molecular-level understanding of the interactions that govern the flotation process, which is often difficult to obtain through experimental methods alone.

Computational Simulation of Interaction Mechanisms with Mineral Surfaces (e.g., Sulfide Minerals like Chalcopyrite, Galena, Pyrite)

Computational simulations have been extensively used to model the interaction between dithiocarbonate analogues, such as xanthates, and the surfaces of key sulfide minerals like chalcopyrite (CuFeS₂), galena (PbS), and pyrite (B73398) (FeS₂). These studies reveal the nature of the chemical bonds formed and the preferred adsorption sites.

DFT calculations have shown that xanthate collectors, which share the dithiocarbonate functional group, chemically adsorb onto the surfaces of these minerals. xml-journal.net For instance, on chalcopyrite, the interaction is characterized by the formation of Cu-S and Cu-O bonds, indicating a strong chemical adsorption. nih.gov The adsorption of ethyl xanthate on chalcopyrite and pyrite surfaces has been modeled, confirming that these collectors interact with the metal sites on the mineral surface. bibliotekanauki.pl

The length of the non-polar alkyl chain, such as the heptyl group in potassium O-heptyl dithiocarbonate, plays a significant role in the adsorption process and the resulting hydrophobicity of the mineral surface. Studies on a homologous series of xanthates (from ethyl C2 to amyl C5) have demonstrated that as the chain length increases, the enthalpy of adsorption becomes more exothermic, indicating a stronger interaction. researchgate.net This suggests that this compound, with its longer C7 chain, would be expected to have a stronger adsorption and impart greater hydrophobicity to the mineral surface compared to its shorter-chain counterparts. researchgate.net This trend is consistent across different sulfide minerals, including chalcopyrite and pyrite. researchgate.net

Molecular dynamics simulations and DFT calculations have also been employed to compare the adsorption of different collectors. For example, studies have shown that dithiocarbamates can have a stronger interaction with chalcopyrite than xanthates with the same alkyl chain length. researchgate.net The adsorption behavior is also influenced by the specific mineral. For instance, the nonuniform adsorption of xanthate ions is reportedly stronger on sphalerite than on galena. nih.gov In the case of pyrite, DFT calculations support the finding that the adsorption strength of xanthates increases with the length of the alkyl chain. researchgate.net

| Xanthate Analogue | Alkyl Chain | Enthalpy of Adsorption on Pyrite (kJ/mol) | Enthalpy of Adsorption on Chalcopyrite (kJ/mol) |

|---|---|---|---|

| Potassium Ethyl Xanthate (PEX) | C2 | -45 | -35 |

| Potassium Isobutyl Xanthate (SIBX) | iso-C4 | -50 | -40 |

| Potassium n-Butyl Xanthate (PNBX) | n-C4 | -55 | -42 |

| Potassium Amyl Xanthate (PAX) | C5 | -60 | -45 |

Theoretical Determination of Binding Affinities Toward Metal Ions (e.g., Cu(II), Zn(II), Pb(II))

The effectiveness of a dithiocarbonate collector is fundamentally linked to its ability to bind with metal cations present on the mineral surface or in the aqueous solution. Theoretical calculations are employed to determine these binding affinities, providing a quantitative measure of the collector's selectivity. Dithiocarbamates are recognized as powerful chelating agents that form stable complexes with a variety of metal ions. nih.govnih.gov

DFT studies have been used to investigate the interactions between chelating depressants and Cu and Fe cations, which is analogous to the interaction of collectors like dithiocarbonates. bibliotekanauki.pl The calculations focus on the frontier molecular orbitals (HOMO and LUMO) to understand the reactivity of the chelating atoms. bibliotekanauki.pl For dithiocarbonates, the two sulfur atoms are the primary donors, forming strong covalent bonds with metal ions.

The binding affinity of dithiocarbamates towards different metal ions varies. Generally, they exhibit a strong affinity for copper ions, which explains their effectiveness as collectors for copper minerals like chalcopyrite. nih.gov The order of binding affinity for some common divalent metal ions with dithiocarbamate ligands has been investigated, showing a high selectivity for certain metals. nih.gov While a definitive, universally agreed-upon order is complex and can be system-dependent, theoretical studies help in predicting these preferences. For example, the interaction of dithiocarbamates with Cu(II), Zn(II), and Pb(II) is crucial for the flotation of chalcopyrite, sphalerite (ZnS), and galena, respectively. The ability of the dithiocarbamate ligand to form stable chelate complexes with these metals is a key factor in its collection mechanism. nih.gov

| Metal Ion | Mineral Association | Predicted Binding Strength with Dithiocarbonate Group | Supporting Evidence |

|---|---|---|---|

| Cu(II) | Chalcopyrite | Very Strong | Forms stable Cu-S and Cu-O bonds on chalcopyrite surfaces. nih.gov |

| Pb(II) | Galena | Strong | Known to form lead dixanthate on galena surfaces. scielo.br |

| Zn(II) | Sphalerite | Moderate to Strong | Chemisorption of xanthate ions on sphalerite surfaces has been observed. nih.gov |

| Fe(II)/Fe(III) | Pyrite | Moderate | Adsorption on pyrite is generally weaker than on chalcopyrite, allowing for selective flotation. nih.govbibliotekanauki.pl |

Ab Initio Cluster Model Calculations for Surface Adsorption

Ab initio (from first principles) cluster model calculations offer a highly accurate method for studying the local chemical interactions during surface adsorption. In this approach, a small cluster of atoms is used to represent the mineral surface, and the interaction with a collector molecule is calculated without relying on experimental parameters. This method is computationally intensive but provides detailed insights into bond formation, charge transfer, and the electronic structure of the mineral-collector system.

These calculations have been used to investigate the adsorption of molecules on various surfaces. nih.govresearchgate.net For the dithiocarbonate-mineral system, ab initio calculations can elucidate the nature of the chemical bond between the sulfur atoms of the dithiocarbonate and the metal atoms on the mineral surface. For example, by modeling a small cluster of a chalcopyrite or pyrite surface, one can accurately determine the adsorption energy, the optimal adsorption geometry (e.g., whether the molecule adsorbs vertically or flat), and the changes in the electronic density upon adsorption. researchgate.net

Advanced Analytical Methodologies for Dithiocarbonate Compounds

Chromatographic Techniques for Separation and Pre-concentration

Chromatography stands as a powerful tool for the separation and analysis of complex mixtures. For dithiocarbonates, chromatographic methods are particularly valuable for isolating them from sample matrices and for the pre-concentration of metal ions with which they form complexes. While gas chromatography (GC) is often employed for analyzing the carbon disulfide (CS₂) evolved from dithiocarbamate (B8719985) decomposition, liquid chromatography offers a more direct approach. encyclopedia.pub High-performance liquid chromatography (HPLC) methods have been developed for the analysis of various dithiocarbamates, often utilizing UV or electrochemical detectors for quantification. acs.org

Development and Application of Ligand Exchange Chromatography with Dithiocarbonate-Coated Stationary Phases

Ligand exchange chromatography (LEC) is a specialized chromatographic technique that separates molecules based on their ability to form coordinate bonds with metal ions. nih.gov In the context of dithiocarbonate analysis, this technique has been ingeniously applied by using stationary phases coated with dithiocarbonate ligands themselves.

The strong chelating ability of the dithiocarbonate functional group makes it an excellent ligand for coating onto a solid support, such as silica (B1680970) or a polymer resin. nih.gov This creates a stationary phase with a high affinity for various metal ions. When a sample containing metal ions is passed through a column packed with this dithiocarbonate-coated material, the metal ions are selectively retained on the stationary phase through the formation of stable metal-dithiocarbonate complexes.

This principle has been successfully utilized for the separation and pre-concentration of heavy metals from aqueous solutions. For instance, research has demonstrated the use of dithiocarbamate coated on silica as a stationary phase for the chromatographic separation of heavy metals. nih.gov The high uptake of metals like mercury is attributed to the strong complexation with the dithiocarbonate moieties on the stationary phase. nih.gov This approach not only allows for the separation of different metals based on their varying affinities for the dithiocarbonate ligand but also serves as an effective pre-concentration step, enabling the determination of trace-level metal concentrations.

Spectrophotometric Determination Techniques

Spectrophotometry offers a cost-effective and widely accessible means for the quantitative analysis of dithiocarbonates. These methods are typically based on chemical reactions that produce a colored product, where the intensity of the color, measured as absorbance, is proportional to the concentration of the dithiocarbonate.

Methodologies for Spectrophotometric Analysis of Dithiocarbonate Species

A predominant methodology for the spectrophotometric analysis of total dithiocarbonates involves their decomposition in an acidic medium. encyclopedia.pub This acid hydrolysis step quantitatively releases carbon disulfide (CS₂). The evolved CS₂ is then purged from the reaction vessel and trapped in an absorbing solution where it reacts with a chromogenic reagent to form a colored complex. encyclopedia.pubacs.org

One of the most established versions of this method, often used for analyzing dithiocarbamate fungicide residues, employs a solution containing copper(II) acetate (B1210297) and diethanolamine. encyclopedia.pub The CS₂ reacts to form a yellow copper complex, which is then quantified by measuring its absorbance, typically around 435 nm. acs.orgepa.gov Another sensitive method involves absorbing the CS₂ in ethanolic sodium hydroxide (B78521) to form a xanthate. nih.gov The xanthate is then treated with reagents to liberate iodine, which in turn oxidizes a leuco dye (like leuco crystal violet) to its intensely colored form, with an absorbance maximum around 595 nm. nih.gov

Alternative methods bypass the need for acid decomposition. For example, some dithiocarbamates can react directly with specific reagents to yield a colored product. One such method is based on the reaction between dithiocarbamates and dithianon (B166097) in an acetonitrile (B52724) medium, which produces a red-violet soluble product with a maximum absorbance at 520 nm. researchgate.net

| Method | Principle | Wavelength (λmax) | Analyte/Fungicide | Reference |

| Acid Digestion / Copper Complex | CS₂ evolved from acid hydrolysis reacts with cupric acetate/diethanolamine. | ~435 nm | Total Dithiocarbamates (as Ziram) | acs.org, epa.gov |

| Acid Digestion / Leuco Crystal Violet | Evolved CS₂ forms xanthate, which leads to the oxidation of leuco crystal violet. | 595 nm | Thiram, Ziram, Zineb | nih.gov |

| Direct Reaction with Dithianon | Dithiocarbamate reacts directly with dithianon in acetonitrile. | 520 nm | Ziram, Zineb | researchgate.net |

This table presents a summary of different spectrophotometric methodologies for dithiocarbonate analysis.

Applications in Trace Element Preconcentration and Determination

The exceptional ability of dithiocarbonates, including O-alkyl derivatives like Potassium O-heptyl dithiocarbonate, to form stable, often colored, and extractable complexes with a wide range of metal ions is extensively exploited for analytical purposes. This chelating property is the foundation for numerous methods aimed at the pre-concentration and subsequent determination of trace elements from various matrices. nih.gov

The general procedure involves adding a dithiocarbonate reagent to an aqueous sample containing trace metal ions. The resulting metal-dithiocarbonate complexes, which are typically sparingly soluble in water but soluble in organic solvents, are then extracted. This step serves a dual purpose: it isolates the metals from interfering matrix components and concentrates them into a smaller volume, thereby increasing the analytical sensitivity. The metal concentration in the organic extract is then determined using techniques like Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). nih.gov

Solid-phase extraction (SPE) is another effective pre-concentration technique where a dithiocarbonate is either immobilized on a solid support or used as a chelating agent to retain metal complexes on a sorbent material. researchgate.netnih.gov This approach offers high concentration factors and simplifies the extraction process. researchgate.net

| Dithiocarbonate Reagent | Metals Determined | Analytical Finish | Key Finding | Reference |

| Pyrrolidine dithiocarbamate | Ni(II), Cr(VI), Co(II), Hg(II) | Liquid-liquid micro-extraction | Achieved low limits of detection (0.011–2.0 µg L⁻¹) | nih.gov |

| 4-morpholine dithiocarbamate | Cd, Cu, Pb, Zn | Chloroform extraction / AAS | Successfully applied for trace metal determination in lake water | researchgate.net |

| Sodium diethyl dithiocarbamate | Cd(II), Pb(II) | SPE / FAAS | Limit of detection of 0.30 μg L⁻¹ | nih.gov |

| Dithiocarbamate-functionalized magnetite | Hg(II) | Atomic absorption spectrometry | Achieved a very low detection limit of 1.8 ng L⁻¹ | nih.gov |

This table showcases the application of various dithiocarbamates in the preconcentration and determination of trace metals.

Electrochemical Analytical Methods

Electrochemical methods offer high sensitivity and provide valuable information on the redox properties of chemical species. For dithiocarbonates, techniques like cyclic voltammetry and electrochemical impedance spectroscopy can be employed to study their behavior and for quantitative analysis. These methods measure the current or potential response of an electroactive species at an electrode surface. nih.gov

Utilization of Cyclic Voltammetry and Electrochemical Impedance Spectroscopy in Analytical Studies of Dithiocarbonates

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time in a cyclic manner. youtube.comyoutube.com The resulting current is plotted against the applied potential, producing a cyclic voltammogram. This plot provides information about the thermodynamics and kinetics of the oxidation and reduction reactions of the analyte. youtube.com For a compound like this compound, CV can be used to determine its redox potential, study the stability of its oxidized and reduced forms, and investigate its interactions with metal ions. The peak current in a voltammogram is often proportional to the concentration of the analyte, forming the basis for quantitative measurements. youtube.com The shape of the voltammogram and the position of the peaks can reveal the reversibility of the electron transfer process and the presence of any coupled chemical reactions. youtube.com

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing a wide range of electrochemical systems, including material properties, interfacial reactions, and corrosion processes. researchgate.netrsc.org In an EIS experiment, a small amplitude AC potential (or current) signal is applied to the electrochemical cell over a wide range of frequencies. jecst.org The impedance of the system is measured at each frequency, and the data is often presented as a Nyquist plot. By fitting the impedance data to an appropriate equivalent electrical circuit model, one can extract valuable parameters such as solution resistance, charge transfer resistance, and capacitance of the electrical double layer. researchgate.netmdpi.com In the context of dithiocarbonates, EIS could be utilized to study the formation of dithiocarbonate films on electrode surfaces, investigate their role as corrosion inhibitors for metals, or analyze the impedance changes that occur upon complexation with metal ions.

Q & A

Q. What are the standard synthetic protocols for Potassium O-heptyl dithiocarbonate, and how can reaction yields be optimized?

this compound is typically synthesized via nucleophilic substitution. A common method involves reacting heptanol with carbon disulfide in an alkaline medium (e.g., KOH), followed by precipitation and purification. Key parameters include:

- Molar ratios : A 1:1.2 molar ratio of heptanol to carbon disulfide improves yield .

- Temperature : Reactions are conducted at 0–5°C to minimize side reactions (e.g., oxidation).

- Purification : Recrystallization from ethanol or acetone enhances purity (>95%) . Yield optimization requires controlled pH (8–10) and inert atmospheres to prevent degradation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- FT-IR : Confirm the presence of C=S (1050–1250 cm⁻¹) and S–K (450–500 cm⁻¹) bonds .

- NMR : ¹³C NMR resolves the dithiocarbonate group (δ 190–210 ppm for C=S) .

- HPLC/MS : Ensures purity and molecular weight validation (e.g., ESI-MS for [M+K]⁺ ion) .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in non-polar solvents like hexane .

- Stability : Degrades in acidic conditions (pH < 4) or at elevated temperatures (>80°C). Store under nitrogen at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) simulations model electron density distribution to identify reactive sites. For example:

- The sulfur atoms in the dithiocarbonate group exhibit high nucleophilicity, favoring S-alkylation over O-alkylation .

- Solvent effects (e.g., dielectric constant) can be modeled to predict reaction pathways in different media .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., ΔH of decomposition)?

- Controlled replication : Reproduce studies using identical purity grades (≥95%) and calorimetric methods (e.g., DSC) .

- Error analysis : Compare data across solvents (e.g., aqueous vs. organic) to isolate environmental impacts .

- Collaborative validation : Cross-check results with independent labs to rule out instrumentation bias .

Q. How does the alkyl chain length (heptyl vs. shorter chains) influence the coordination chemistry of Potassium O-alkyl dithiocarbonates?

Q. What mechanistic insights explain the compound’s role in radical polymerization inhibition?

this compound acts as a chain-transfer agent:

- The dithiocarbonate group donates sulfur radicals, terminating propagating polymer chains .

- Kinetic studies (e.g., EPR spectroscopy) quantify radical scavenging efficiency under varying initiator concentrations .

Methodological Guidance

Q. How should researchers design experiments to assess the compound’s environmental toxicity?

- Acute toxicity : Use Daphnia magna or Danio rerio models with LC₅₀ assays at 24–96 hr exposures .

- Degradation pathways : Perform HPLC-MS/MS to identify breakdown products in simulated sunlight/soil systems .

Q. What statistical approaches are recommended for analyzing kinetic data in degradation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.